molecular formula C13H9Cl2NO B3048132 2-{[(3,4-Dichlorophenyl)imino]methyl}phenol CAS No. 15768-21-5

2-{[(3,4-Dichlorophenyl)imino]methyl}phenol

Cat. No. B3048132
CAS RN: 15768-21-5
M. Wt: 266.12 g/mol
InChI Key: VWMZWOFWWGXAIA-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)imino]methyl}phenol, also known as DCM, is an organic compound with a molecular formula of C13H9Cl2NO. It is a pale yellow crystalline solid that is widely used in scientific research due to its unique properties.

Scientific Research Applications

Optoelectronic Properties and Bioactivity

  • Synthesis and Characterization : Imine compounds, including 2-{[(3,4-Dichlorophenyl)imino]methyl}phenol, have been synthesized and characterized. Their crystal structures were analyzed using X-ray diffraction, revealing detailed insights into their molecular structure (Ashfaq et al., 2022).
  • Computational Study : Quantum chemical and molecular docking methods have been employed to explore the optoelectronic properties and bioactivity of these compounds. They showed potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Antioxidant Properties

  • Metal Complexes as Antioxidants : Novel Schiff base ligands, related to this compound, and their metal complexes have been evaluated for their antioxidant properties. They showed significant dose-dependent activities, comparable to classical antioxidants (Ibrahim et al., 2017).

Molecular Structure Analysis

  • Crystallographic Studies : The molecular structure of compounds similar to this compound has been studied using crystallographic techniques. This includes analyzing the angle between mean planes of the compound's groups and the interactions within the crystal structure (Jasinski et al., 2007).

Spectroscopic Studies

  • Characterization of Schiff Bases : Schiff base derivatives, including those related to this compound, have been characterized using various spectroscopic techniques. These studies provide insights into their molecular geometries and electronic properties (Demirtaş et al., 2018).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Schiff base compounds, structurally similar to this compound, have been studied for their ability to inhibit corrosion in steel. They act as mixed type inhibitors, offering potential applications in industrial corrosion prevention (Küstü et al., 2007).

Detection and Sensing Applications

  • Naked-Eye Detection of Anions : A Schiff base receptor related to this compound has been synthesized for the detection of hydrogen carbonate anions in aqueous media. This compound offers potential as a low-cost, highly selective colorimetric chemosensor (Naderi et al., 2019).

Semiconductor Applications

  • Conductivity and Band Gap Studies : The conductivity and band gap values of polymeric and metal complex derivatives of compounds similar to this compound suggest their applicability as semiconductors. These properties are essential for the development of electronic materials (Kaya & Baycan, 2007).

Future Directions

: Sigma-Aldrich: 2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol : DFT Computational Insights into Structural, Dielectric and Vibrational Properties of 2-(((3,4-dichloro phenylimino)methyl)-4 bromophenol) : Spectroscopic studies, vibrational analysis and dielectric studies of 2-((3, 4-dichloro phenylimino)methyl)-4 bromophenol (DCCP)

properties

IUPAC Name

2-[(3,4-dichlorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMZWOFWWGXAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263057
Record name 2-[[(3,4-Dichlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15768-21-5
Record name 2-[[(3,4-Dichlorophenyl)imino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15768-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC204528
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204528
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[(3,4-Dichlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(3,4-DICHLOROPHENYLIMINO)-O-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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